
Ciclobendazol
Descripción general
Descripción
Ciclobendazole es un fármaco farmacéutico clasificado como un antihelmíntico, lo que significa que se utiliza para tratar infecciones causadas por gusanos parásitos. Se desarrolló en la década de 1970 y se encontró que era eficaz contra la infección por uncinarias y la ascaridiasis, pero menos eficaz contra la tricocefalosis . El compuesto tiene la fórmula química C13H13N3O3 y una masa molar de 259.265 g/mol .
Aplicaciones Científicas De Investigación
Ciclobendazole se ha estudiado principalmente por sus propiedades antihelmínticas. Ha demostrado ser eficaz en el tratamiento de infecciones parasitarias como la uncinariasis y la ascaridiasis . Además, los derivados de benzimidazol, incluido ciclobendazole, se han explorado por su posible uso en el tratamiento del cáncer debido a su capacidad para interrumpir la formación de microtúbulos . La investigación también ha investigado el potencial del compuesto en medicina veterinaria para tratar infecciones parasitarias en animales .
Mecanismo De Acción
Ciclobendazole ejerce sus efectos uniéndose al sitio sensible a la colchicina de la tubulina, inhibiendo su polimerización en microtúbulos . Esta interrupción de la formación de microtúbulos interfiere con los procesos celulares de los parásitos, provocando su muerte. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la polimerización de tubulina y la interrupción del citoesqueleto del parásito .
Análisis Bioquímico
Biochemical Properties
These are aromatic heteropolycyclic compounds that contain a carbamic acid ester group, which is N-linked to the C2-atom of a benzimidazole moiety
Cellular Effects
Ciclobendazole’s cellular effects are primarily related to its anthelmintic properties. It is effective against parasitic worms, suggesting it may interfere with cellular processes essential to these organisms
Métodos De Preparación
La síntesis de ciclobendazole implica la reacción de benzimidazol con cloruro de ciclopropanocarbonilo en presencia de una base, seguida de la adición de isocianato de metilo. Las condiciones de reacción suelen requerir una atmósfera inerte y una temperatura controlada para garantizar que se obtenga el producto deseado
Análisis De Reacciones Químicas
Ciclobendazole experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir ciclobendazole en sus formas reducidas.
Sustitución: El anillo de benzimidazol en ciclobendazole puede sufrir reacciones de sustitución con varios reactivos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados.
Comparación Con Compuestos Similares
Ciclobendazole pertenece a la clase de derivados de benzimidazol, que incluye compuestos como albendazol, mebendazol, fenbendazol, flubendazol y oxibendazol . En comparación con estos compuestos, ciclobendazole tiene un grupo ciclopropanocarbonilo único unido al anillo de benzimidazol, lo que puede contribuir a su perfil de actividad específico . Si bien todos estos compuestos comparten un mecanismo de acción común, su efectividad y espectro de actividad pueden variar según su estructura química .
Actividad Biológica
Ciclobendazole, a benzimidazole derivative, is primarily recognized for its anthelmintic properties. This compound has garnered attention not only for its efficacy against parasitic infections but also for its potential applications in oncology and other therapeutic areas. This article explores the biological activity of ciclobendazole, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Ciclobendazole functions by inhibiting the polymerization of tubulin into microtubules, which is crucial for cell division in helminths. This action disrupts the cytoskeletal structure of the parasites, leading to their immobilization and eventual death. Additionally, recent studies suggest that ciclobendazole may have cytotoxic effects on cancer cells, indicating potential repurposing for cancer therapy.
Binding Interactions
In silico studies have demonstrated that ciclobendazole binds effectively to the colchicine binding site on tubulin, similar to other benzimidazole derivatives. The binding interactions involve critical amino acids such as Glu198 and Cys239, which are essential for its biological activity. Table 1 summarizes the binding affinities of various benzimidazole compounds, including ciclobendazole.
Compound | Binding Affinity (kcal/mol) | Target Protein |
---|---|---|
Ciclobendazole | -7.36 | Tubulin (Colchicine Site) |
Mebendazole | -7.28 | Tubulin (Colchicine Site) |
Flubendazole | -7.25 | Tubulin (Colchicine Site) |
Anthelmintic Activity
Ciclobendazole is primarily used as an anthelmintic agent in veterinary medicine. Its effectiveness against a range of nematodes makes it a valuable treatment option. Studies have shown that it is particularly effective against resistant strains of parasites.
Anticancer Potential
Recent research has indicated that ciclobendazole exhibits significant cytotoxicity against various cancer cell lines, including liver (HUH7) and lung (A549) cancer cells. In vitro studies revealed that it can inhibit cell proliferation and induce apoptosis in these cell lines.
- Case Study : In a study involving HUH7 cells, treatment with ciclobendazole resulted in a significant decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the inhibition of VEGFR-2 signaling pathways, which are crucial for tumor growth and metastasis.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of ciclobendazole is essential for optimizing its therapeutic use. Research has shown that ciclobendazole undergoes extensive metabolism in vivo, with metabolites being identified in urine and feces of animal models.
- Metabolite Profiles : A study analyzing rat metabolism found that major metabolites included 5-cyclopropylcarbonyl-2-amino-benzimidazole and 5-cyclopropylcarbonyl-6-hydroxy-benzimidazolecarbamate, which were detected in significant quantities in urine samples post-administration.
Adverse Effects and Safety Profile
While generally considered safe, ciclobendazole may cause side effects similar to other benzimidazoles. Reports indicate gastrointestinal disturbances and potential allergic reactions in some cases. Continuous monitoring and pharmacovigilance are recommended to ensure patient safety.
Propiedades
IUPAC Name |
methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLKOMYHDYVIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057713 | |
Record name | Cyclobendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31431-43-3 | |
Record name | Cyclobendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31431-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobendazole [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciclobendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13465 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclobendazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciclobendazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOBENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3KQ40J31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ciclobendazole absorbed and distributed in the body?
A1: Studies in rats and dogs show that Ciclobendazole is well-absorbed after oral administration. [] Peak plasma levels are achieved relatively quickly, within 15-30 minutes in rats and 30 minutes in dogs. [, ] The drug is then widely distributed throughout the body, with the highest concentrations found in organs associated with metabolism and excretion, such as the liver, kidneys, and intestinal tract. [] Interestingly, there is no significant uptake by the liver during the first pass, indicating that absorption is not limited by hepatic metabolism. []
Q2: How is Ciclobendazole metabolized and excreted?
A2: Ciclobendazole undergoes biotransformation, primarily forming methyl 5-cyclopropylcarbonyl-6-hydroxy-benzimidazolecarbamate as a major metabolite in rats. [] This metabolite, along with other minor metabolites, is excreted primarily in the feces and urine. [, ] In dogs, the major route of excretion is feces, with unchanged drug detected. []
Q3: Are there any differences in the pharmacokinetics of Ciclobendazole between species?
A3: Yes, there are species-specific differences in Ciclobendazole pharmacokinetics. Dogs eliminate Ciclobendazole more rapidly than rats, leading to relatively lower plasma concentrations of the drug and its metabolites in dogs compared to rats. [] This highlights the importance of considering species-specific factors when interpreting preclinical data and extrapolating findings to humans.
Q4: What analytical methods are used to measure Ciclobendazole concentrations?
A4: High-pressure liquid chromatography (HPLC) is a common method for determining Ciclobendazole concentrations in plasma. [] This technique allows for the separation and quantification of Ciclobendazole and its metabolites, providing valuable information for pharmacokinetic studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.